![molecular formula C22H24FN5O4 B612237 Brivanib alaninate CAS No. 649735-63-7](/img/structure/B612237.png)
Brivanib alaninate
描述
Brivanib alaninate is an investigational anti-tumorigenic drug developed by Bristol-Myers Squibb. It is primarily being studied for the treatment of hepatocellular carcinoma, the most common type of liver cancer. This compound is a multitargeted tyrosine kinase inhibitor that inhibits vascular endothelial growth factor receptors and fibroblast growth factor receptors, which play significant roles in the development and progression of hepatocellular carcinoma .
作用机制
Target of Action
Brivanib alaninate, also known as BMS-582664, is a multitargeted tyrosine kinase inhibitor . Its primary targets are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinase activity of VEGFR and FGFR . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways they control. It’s known that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .
Biochemical Pathways
The VEGF and FGF signaling pathways, which are inhibited by brivanib, are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . These pathways are essential for solid tumor growth and metastasis . By inhibiting VEGFR and FGFR, brivanib disrupts these pathways, leading to reduced angiogenesis and, consequently, slower tumor growth .
Pharmacokinetics
This compound is an orally administered prodrug of brivanib . It is rapidly and efficiently converted to brivanib in the body . The oral bioavailability of brivanib varies among species (22–88%) and shows dissolution rate-limited absorption even when combined with organic co-solvents . The clearance of brivanib in humans is anticipated to be low to intermediate, while its volume of distribution is expected to be high .
Result of Action
Brivanib significantly suppresses tumor growth in various xenograft models . This growth inhibition is associated with a decrease in phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators . The levels of FGFR-1 and FGFR-2 expression in these xenograft lines were positively correlated with its sensitivity to brivanib-induced growth inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other substances in the stomach . Additionally, the drug’s metabolism and elimination can be influenced by the individual’s liver function . .
生化分析
Biochemical Properties
Brivanib Alaninate is efficiently converted to its parent compound, Brivanib, in both in vitro and in vivo studies . Brivanib is a potent inhibitor of VEGFR-2, a receptor that plays a critical role in physiological and pathological angiogenesis, a process of forming new capillaries from existing blood vessels .
Cellular Effects
Brivanib, the active form of this compound, exerts its effects on various types of cells, particularly cancer cells. By inhibiting VEGFR-2, it disrupts the process of angiogenesis, thereby inhibiting the growth and spread of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Brivanib, which then inhibits the VEGFR-2 receptor. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby exerting its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is rapidly and efficiently converted to Brivanib . The effects of Brivanib, such as the inhibition of angiogenesis, can be observed over time in both in vitro and in vivo studies .
Transport and Distribution
Brivanib, the active form of this compound, shows good brain penetration in rats, indicating its ability to cross the blood-brain barrier . This suggests that Brivanib can be distributed to various tissues in the body, including the brain .
Subcellular Localization
Given that Brivanib can cross the blood-brain barrier, it is likely that it can also cross cellular membranes and localize within various subcellular compartments .
准备方法
Brivanib alaninate is synthesized through a series of chemical reactions. The synthetic route involves the esterification of brivanib with alanine to form this compound. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Brivanib alaninate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
Hepatocellular Carcinoma
Brivanib alaninate has been extensively studied for its antineoplastic activity against HCC. A pivotal study demonstrated that brivanib significantly inhibited tumor growth in five out of six patient-derived HCC xenograft models. The treatment resulted in decreased levels of phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, and down-regulation of cell cycle regulators .
Advanced Solid Tumors
In a randomized discontinuation trial, brivanib was evaluated against a placebo for patients with advanced solid tumors characterized by FGF-2 over-expression. The study aimed to assess progression-free survival (PFS) after 12 weeks of treatment with brivanib. It was found that patients who exhibited stable disease after initial treatment had a better response to continued brivanib therapy compared to those switched to placebo .
Oral Drug Absorption
Research has shown that this compound exhibits unique self-association properties that enhance its oral absorption. Studies indicated that the drug's solubility is pH-dependent, leading to supersaturation in basic conditions, which can improve its bioavailability when administered orally . This characteristic is particularly important for poorly soluble drugs and has implications for formulation development.
Table 1: Summary of Clinical Trials Involving this compound
Table 2: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Solubility | pH-dependent; enhanced at basic pH |
Self-Association | Continuous; leads to supersaturation |
Bioavailability | Improved through formulation strategies |
Case Study 1: Efficacy in Hepatocellular Carcinoma
A study involving six different HCC xenografts showed that this compound led to significant tumor size reduction in five models. The correlation between FGFR expression levels and sensitivity to treatment was also noted, suggesting potential biomarkers for patient selection .
Case Study 2: Oral Absorption Optimization
Investigations into the oral pharmacokinetics of brivanib highlighted the importance of self-association in enhancing drug solubility and absorption. This study employed various methodologies including proton NMR spectroscopy and dynamic light scattering to characterize the drug's behavior in simulated gastrointestinal conditions .
相似化合物的比较
Brivanib alaninate is similar to other tyrosine kinase inhibitors such as sorafenib and sunitinib. it is unique in its dual inhibition of vascular endothelial growth factor receptors and fibroblast growth factor receptors. This dual inhibition makes this compound particularly effective in targeting the angiogenesis pathways involved in hepatocellular carcinoma. Other similar compounds include:
Sorafenib: Another tyrosine kinase inhibitor used in the treatment of hepatocellular carcinoma.
生物活性
Brivanib alaninate, also known as BMS-582664, is an investigational multitargeted tyrosine kinase inhibitor primarily developed for the treatment of hepatocellular carcinoma (HCC), a common form of liver cancer. This compound inhibits vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and angiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.
This compound is an alanine ester of BMS-540215, which is a potent ATP-competitive inhibitor of VEGFR-2 and FGFR. Upon administration, brivanib is hydrolyzed to its active form, BMS-540215. The inhibition of these receptors leads to several biological effects:
- Inhibition of Tumor Growth : Brivanib has shown significant antitumor activity in various preclinical models. It suppresses tumor growth by targeting both VEGFR and FGFR pathways, leading to reduced microvessel density and increased apoptosis in tumor cells .
- Cell Cycle Regulation : Treatment with brivanib results in down-regulation of key cell cycle regulators such as cyclin D1 and Cdk-2, contributing to cell cycle arrest and decreased proliferation rates in cancer cells .
- Angiogenesis Inhibition : By inhibiting VEGFR-2 signaling, brivanib disrupts the formation of new blood vessels that tumors require for growth and metastasis .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its biological activity:
- Oral Absorption : Studies indicate that this compound demonstrates pH-dependent self-association, significantly affecting its solubility and absorption profile. This behavior can lead to supersaturation under certain conditions, enhancing oral bioavailability .
- Distribution and Metabolism : Following oral administration, this compound undergoes extensive metabolism to its active form. The pharmacokinetic parameters have been evaluated in various clinical studies to determine optimal dosing regimens .
Clinical Studies and Findings
This compound has been evaluated in numerous clinical trials involving thousands of patients. Key findings include:
- Efficacy in Hepatocellular Carcinoma : In a randomized discontinuation study, brivanib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo in patients with stable disease after initial treatment .
- Xenograft Models : Preclinical studies using human tumor xenografts have shown that brivanib effectively inhibits tumor growth across multiple cancer types by modulating VEGF and FGF signaling pathways. For instance, it significantly suppressed tumor growth in five out of six tested xenograft lines .
Data Summary
The following table summarizes key pharmacological properties and clinical outcomes associated with this compound:
Property | Description |
---|---|
Mechanism of Action | Inhibits VEGFR-2 and FGFR signaling |
Active Form | BMS-540215 (hydrolyzed from this compound) |
IC50 for VEGFR-2 | 25 nmol/L |
Clinical Indication | Hepatocellular carcinoma (HCC) |
Key Clinical Findings | Improved PFS in stable disease patients |
Preclinical Efficacy | Significant tumor suppression in xenograft models |
Case Studies
- Study on Tumor Xenografts : An investigation into the effects of brivanib on L2987 human tumor xenografts revealed substantial reductions in phosphorylated VEGFR-2 levels post-treatment, correlating with enhanced apoptosis and reduced tumor growth rates .
- Phase I Safety Study : A Phase I trial assessed the safety and pharmacodynamics of brivanib in patients with advanced solid tumors. Results indicated manageable toxicity levels while demonstrating preliminary efficacy signals .
属性
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJRLHKIYCEOX-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215295 | |
Record name | Brivanib alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-63-7 | |
Record name | Brivanib alaninate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brivanib alaninate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivanib alaninate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brivanib alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 649735-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIVANIB ALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。